molecular formula C8H9NO4 B232502 (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione

(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione

Cat. No. B232502
M. Wt: 183.16 g/mol
InChI Key: BMAPFUHXPILKQQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione, also known as ethyl pyruvate, is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. Ethyl pyruvate is a derivative of pyruvic acid and has been shown to possess anti-inflammatory, antioxidant, and anti-apoptotic properties.

Mechanism Of Action

The exact mechanism of action of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is not fully understood, but it is thought to act by modulating the expression of genes involved in inflammation and oxidative stress. It has been shown to inhibit the activation of NF-κB signaling pathways, which are involved in the production of pro-inflammatory cytokines. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant properties, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess anti-apoptotic properties by inhibiting the release of cytochrome c and reducing caspase-3 activity. It has also been shown to improve mitochondrial function and reduce mitochondrial damage in various disease models.

Advantages And Limitations For Lab Experiments

One of the advantages of using (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate in lab experiments is its low toxicity and high solubility in water. It can be easily administered to cells or animals without causing significant harm. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to be stable at room temperature and can be stored for long periods of time. However, one limitation of using (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is its potential to interfere with other cellular processes, such as glycolysis, due to its structural similarity to pyruvic acid.

Future Directions

There are several potential future directions for the study of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate. One area of interest is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess neuroprotective properties and may have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate and its potential therapeutic applications in various diseases.
In conclusion, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is a promising compound with unique properties and potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-apoptotic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

Ethyl pyruvate can be synthesized through a variety of methods, including the esterification of pyruvic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the reaction of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione alcohol with di(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione oxalate in the presence of a catalyst, followed by hydrolysis of the resulting (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione oxalate to produce (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate.

Scientific Research Applications

Ethyl pyruvate has been extensively studied for its potential therapeutic applications in a variety of diseases, including sepsis, traumatic brain injury, and ischemia-reperfusion injury. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathways. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

Product Name

(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h3-4,12H,2H2,1H3,(H,9,10,11)/b8-5+

InChI Key

BMAPFUHXPILKQQ-VMPITWQZSA-N

Isomeric SMILES

CCO/C(=C/1\C=CC(=O)NC1=O)/O

SMILES

CCOC(=C1C=CC(=O)NC1=O)O

Canonical SMILES

CCOC(=C1C=CC(=O)NC1=O)O

Origin of Product

United States

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